Ethyl 3-(methylthio)butyrate

Description

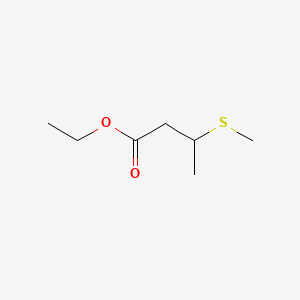

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-4-9-7(8)5-6(2)10-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOGJNGOEGQVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946037 | |

| Record name | Ethyl 3-(methylsulfanyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with sulfury odour | |

| Record name | Ethyl 3-(methylthio)butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/522/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

very slightly soluble in water; soluble in alcohols and oils | |

| Record name | Ethyl 3-(methylthio)butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/522/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.880-0.887 | |

| Record name | Ethyl 3-(methylthio)butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/522/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

233665-96-8 | |

| Record name | Ethyl 3-(methylthio)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0233665968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(methylsulfanyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL-3-METHYL THIOBUTYRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-(METHYLTHIO)BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3KKZ020B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-(methylsulfanyl)butanoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(methylsulfanyl)butanoate (FEMA Number 3836), a key sulfur-containing ester utilized in the flavor and fragrance industry. This document details the compound's nomenclature, critical physicochemical properties, and complex organoleptic profile. A significant focus is placed on the scientific principles underpinning its synthesis via a base-catalyzed Thia-Michael addition, for which a representative laboratory protocol is provided. Furthermore, this guide includes a detailed analysis of the compound's expected spectral characteristics (¹H NMR, ¹³C NMR, IR) for identity confirmation, discusses its applications with quantitative usage levels, and summarizes its safety and regulatory status. This paper is intended for researchers, chemists, and product development professionals in the food, beverage, and fragrance sectors.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational to its scientific application. The compound of interest is most accurately identified by its IUPAC name, though it is known by several synonyms in commercial and research contexts.

-

IUPAC Name: ethyl 3-(methylsulfanyl)butanoate[1]

-

Common Synonyms: Ethyl 3-(methylthio)butyrate, Ethyl 3-(methylthio)butanoate, Tropical 3-thiobutyrate[1]

-

FEMA Number: 3836[2]

-

CAS Number: 233665-96-8

-

Chemical Formula: C₇H₁₄O₂S

-

Molecular Weight: 162.25 g/mol [2]

-

SMILES: CCOC(=O)CC(C)SC[1]

Physicochemical Properties

The physical and chemical properties of a flavor compound dictate its stability, solubility, and performance in various matrices. Ethyl 3-(methylsulfanyl)butanoate is a colorless to pale yellow liquid.[2] Key experimental properties are summarized in Table 1.

| Property | Value | Source |

| Appearance | Colourless to pale yellow liquid with sulfury odour | JECFA[2] |

| Density | 0.880 - 0.887 g/cm³ @ 25 °C | The Good Scents Company, JECFA[2][3] |

| Refractive Index | 1.462 - 1.468 | JECFA[2] |

| Solubility | Very slightly soluble in water; soluble in alcohols and oils | JECFA[2] |

| LogP (Predicted) | 1.65 - 1.95 | ChemAxon, ALOGPS[1] |

| Polar Surface Area | 26.3 Ų | ChemAxon[1] |

Organoleptic Profile: The Science of a Tropical Aroma

Ethyl 3-(methylsulfanyl)butanoate is highly valued for its potent and complex aroma profile. It is a classic example of how sulfur-containing compounds, often associated with negative odors, can impart desirable and characteristic notes at low concentrations.

Its primary character is a powerful tropical fruit note, often compared to pineapple and red fruits .[1] This fruity core is intricately modified by a distinct sulfurous quality, which adds complexity and authenticity, preventing the aroma from being one-dimensionally sweet. At a 1.0% solution, it is described as having tropical fruity, red fruit, and pineapple notes with sulfurous, earthy, fatty, and waxy nuances. This combination is crucial for building realistic and impactful flavors for products like tropical fruit juices, hard candies, and chewing gum.

Synthesis Pathway: Thia-Michael Addition

The most direct and industrially viable synthesis of Ethyl 3-(methylsulfanyl)butanoate is the Thia-Michael Addition (or conjugate addition) of methanethiol to an α,β-unsaturated ester, ethyl crotonate. This reaction is a cornerstone of organic synthesis for forming carbon-sulfur bonds.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of a thiolate anion on the β-carbon of the electron-deficient alkene in ethyl crotonate. The choice of a basic catalyst is critical; it must be strong enough to deprotonate methanethiol (pKa ≈ 10.4) to form the highly nucleophilic methanethiolate anion (CH₃S⁻), yet not so strong as to promote unwanted side reactions like ester hydrolysis. Sodium methoxide or a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are suitable choices. The reaction is typically rapid in slightly basic media.[4] The electrophilicity of the β-carbon in ethyl crotonate is enhanced by the electron-withdrawing effect of the adjacent ester group, making it susceptible to attack.

Sources

- 1. Showing Compound Ethyl 3-(methylthio)butyrate (FDB009374) - FooDB [foodb.ca]

- 2. Ethyl 3-(methylthio)butyrate | C7H14O2S | CID 22213645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tropical 3-thiobutyrate, 233665-96-8 [thegoodscentscompany.com]

- 4. Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Ethyl 3-(methylthio)butyrate

An In-depth Technical Guide to the Core Precursors in the Synthesis of Ethyl 3-(methylthio)butyrate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-(methylthio)butyrate is an organosulfur compound recognized for its distinct tropical and fruity aroma profile.[1] It is classified as a fatty acid ester and finds application as a flavoring agent in the food and beverage industry.[2][3] Its characteristic scent, with nuances of pineapple and red fruit, makes it a valuable component in the creation of complex flavor profiles.[1][4] Understanding the synthesis of this molecule is crucial for ensuring a high-purity product for both research and commercial applications. This guide provides an in-depth analysis of the key precursors and the underlying chemical principles governing the synthesis of Ethyl 3-(methylthio)butyrate.

The Core Synthetic Strategy: Michael Addition

The most direct and industrially relevant synthetic route to Ethyl 3-(methylthio)butyrate is the Michael addition , also known as conjugate addition.[5][6] This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[5][7] In the synthesis of Ethyl 3-(methylthio)butyrate, the key precursors are a source of the methylthiolate anion, which acts as the Michael donor, and ethyl crotonate, which serves as the Michael acceptor.[4]

Diagram of the General Synthetic Pathway

Caption: Overall synthetic scheme for Ethyl 3-(methylthio)butyrate.

In-Depth Analysis of Key Precursors

A thorough understanding of the precursors is fundamental to a successful and reproducible synthesis.

Ethyl Crotonate: The Michael Acceptor

Ethyl crotonate is an α,β-unsaturated ester. The presence of the electron-withdrawing ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

-

Role: Acts as the carbon skeleton backbone and the electrophilic site for the conjugate addition.

-

Chemical Structure: CH₃CH=CHCOOCH₂CH₃

-

Key Physicochemical Properties:

-

Appearance: Colorless liquid

-

Molar Mass: 114.14 g/mol

-

Boiling Point: 142-143 °C

-

Methyl Mercaptan (Methanethiol): The Nucleophile Source (Michael Donor)

Methyl mercaptan is the primary source of the nucleophilic methylthio group. In the presence of a base, it is deprotonated to form the highly nucleophilic methylthiolate anion (CH₃S⁻).

-

Role: Provides the methylthio moiety that adds to the ethyl crotonate backbone.

-

Chemical Structure: CH₃SH

-

Key Physicochemical Properties:

-

Appearance: Colorless gas with a strong, unpleasant odor

-

Molar Mass: 48.11 g/mol

-

Boiling Point: 6 °C

-

Safety and Handling: Methyl mercaptan is a toxic and flammable gas with a very low odor threshold. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment. For laboratory-scale reactions, it is often generated in situ or condensed at low temperatures. A common and safer alternative is to use sodium thiomethoxide (NaSCH₃), the pre-formed sodium salt of methyl mercaptan.

Reaction Mechanism: A Step-by-Step Walk-through

The base-catalyzed Michael addition of methyl mercaptan to ethyl crotonate proceeds through a well-established mechanism.

-

Deprotonation: A base (e.g., sodium hydroxide, sodium ethoxide) abstracts the acidic proton from methyl mercaptan to generate the methylthiolate anion. This is a crucial activation step as the thiolate is a much stronger nucleophile than the neutral thiol.

-

Nucleophilic Attack: The methylthiolate anion attacks the electrophilic β-carbon of ethyl crotonate. This conjugate addition breaks the π-bond of the alkene, and the electron density is pushed onto the α-carbon, forming a resonance-stabilized enolate intermediate.

-

Protonation: The enolate intermediate is protonated by a proton source in the reaction mixture (typically the solvent, such as ethanol, or water introduced during workup) to yield the final product, Ethyl 3-(methylthio)butyrate.

Diagram of the Reaction Mechanism

Caption: Mechanism of the base-catalyzed Michael addition.

Experimental Protocol: A Self-Validating System

This protocol provides a representative method for the synthesis of Ethyl 3-(methylthio)butyrate. The quantities can be scaled as needed.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl Crotonate | 114.14 | 22.8 g | 0.20 |

| Sodium Methoxide | 54.02 | 11.9 g | 0.22 |

| Methanol | 32.04 | 150 mL | - |

| Methyl Mercaptan | 48.11 | ~10.6 g | ~0.22 |

| Diethyl Ether | 74.12 | 200 mL | - |

| Saturated NaCl (aq) | - | 100 mL | - |

| Anhydrous MgSO₄ | 120.37 | 10 g | - |

Step-by-Step Methodology

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a dry ice/acetone condenser connected to a gas bubbler. The system is flushed with an inert gas (e.g., nitrogen or argon).

-

Thiolate Formation: Sodium methoxide (11.9 g, 0.22 mol) is dissolved in anhydrous methanol (150 mL) in the reaction flask and cooled to 0 °C in an ice bath.

-

Mercaptan Addition: Methyl mercaptan gas (~10.6 g, 0.22 mol) is carefully condensed into the cooled reaction mixture through the condenser. The addition is controlled to maintain the temperature below 10 °C.

-

Michael Acceptor Addition: Ethyl crotonate (22.8 g, 0.20 mol) is added dropwise from the dropping funnel over 30 minutes, ensuring the reaction temperature remains between 0-5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: The reaction mixture is poured into 200 mL of ice-cold water and extracted with diethyl ether (3 x 70 mL). The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure Ethyl 3-(methylthio)butyrate.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis.

Conclusion

The synthesis of Ethyl 3-(methylthio)butyrate is efficiently achieved via a Michael addition reaction. The core of this synthesis lies in the careful selection and handling of the key precursors: ethyl crotonate as the electrophilic acceptor and a source of the methylthiolate anion , such as methyl mercaptan with a base, as the nucleophilic donor. By understanding the underlying mechanism and adhering to a well-defined experimental protocol, researchers can reliably produce this valuable flavor compound with high purity and yield. The principles outlined in this guide provide a solid foundation for the synthesis and further investigation of related thioether compounds.

References

- Perfumer & Flavorist. (n.d.). An Aroma Chemical Profile: Ethyl Butyrate.

- FooDB. (n.d.). Showing Compound Ethyl 3-(methylthio)butyrate (FDB009374).

- PubChem. (n.d.). Ethyl 3-(methylthio)butyrate.

- The Good Scents Company. (n.d.). S-(methyl thio) butyrate.

- Sigma-Aldrich. (n.d.). Ethyl 3-(methylthio)propionate.

- ChemicalBook. (n.d.). ETHYL 3-(METHYLTHIO)BUTYRATE.

- gsrs. (n.d.). ETHYL 3-(METHYLTHIO)BUTYRATE.

- The Good Scents Company. (n.d.). ethyl 3-(methyl thio)-(E)-2-propenoate.

- PubChem. (n.d.). Ethyl 3-(methylthio)propionate.

- ResearchGate. (n.d.). Michael addition of dimethyl malonate to methyl crotonate.

- Canadian Science Publishing. (n.d.). Quantitative aspects of base-catalyzed Michael addition: Mechanistic study of structural and medium effects on rate.

- Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate.

- The Good Scents Company. (n.d.). tropical 3-thiobutyrate ethyl 3-(methylthio)butyrate.

- Wikipedia. (n.d.). Michael addition reaction.

- Google Patents. (n.d.). CN1059199C - ethyl propionate production process.

- FooDB. (n.d.). Showing Compound Ethyl 3-(methylthio)propanoate (FDB020145).

- Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.

- YouTube. (2020). Michael addition example reactions.

Sources

- 1. tropical 3-thiobutyrate, 233665-96-8 [thegoodscentscompany.com]

- 2. Showing Compound Ethyl 3-(methylthio)butyrate (FDB009374) - FooDB [foodb.ca]

- 3. Ethyl 3-(methylthio)butyrate | C7H14O2S | CID 22213645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ETHYL 3-(METHYLTHIO)BUTYRATE | 233665-96-8 [chemicalbook.com]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Aroma and flavor profile of Ethyl 3-(methylthio)butyrate.

An In-depth Technical Guide to the Aroma and Flavor Profile of Ethyl 3-(methylthio)butyrate

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 3-(methylthio)butyrate is a volatile sulfur-containing ester of significant interest to the flavor and fragrance industry. Its unique organoleptic profile, characterized by a dominant tropical fruitiness underpinned by a distinct sulfurous note, makes it a key component in the formulation of complex and authentic fruit flavors, particularly pineapple and passion fruit. This technical guide provides a comprehensive analysis of its aroma and flavor characteristics, chemical properties, synthesis, and stability. Furthermore, it details robust analytical and sensory evaluation protocols for its characterization and quantification. This document is intended for researchers, flavor chemists, and quality control professionals engaged in the development and analysis of flavor and fragrance compounds.

Introduction: The Duality of Sulfur in Flavor Chemistry

Sulfur-containing compounds are notorious in chemistry for their often potent and unpleasant odors. However, within the intricate matrix of food and beverage aroma, they are indispensable, contributing to a vast spectrum of desirable notes ranging from savory and meaty to roasted, and, paradoxically, fruity. These compounds are typically characterized by exceptionally low odor thresholds, allowing them to exert significant influence on a product's final sensory profile even at trace concentrations[1][2].

Ethyl 3-(methylthio)butyrate (FEMA No. 3836) exemplifies this duality. It possesses a complex aroma profile where a desirable fruity character is intrinsically linked to a sulfurous backbone. Understanding and controlling this profile is paramount for its effective application. This guide delves into the core chemical and sensory principles of this molecule, providing the technical foundation required for its synthesis, analysis, and application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 3-(methylthio)butyrate is fundamental to its handling, processing, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂S | [3] |

| Molecular Weight | 162.25 g/mol | [3] |

| CAS Number | 233665-96-8 | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Tropical, fruity, pineapple, sulfurous | [5] |

| Boiling Point | 101-103 °C @ 15 mmHg | [5] |

| Specific Gravity | 0.880 - 0.887 @ 25 °C | [5] |

| Solubility | Very slightly soluble in water; soluble in alcohols and oils | [4] |

| logP (o/w) | ~1.9 | [5] |

| Aroma Threshold | 19 ppb (parts-per-billion) |

The Organoleptic Profile: A Symphony of Fruit and Sulfur

The defining characteristic of Ethyl 3-(methylthio)butyrate is its complex aroma, which evolves significantly with concentration. This duality is its greatest asset in flavor creation.

-

At Low Concentrations (e.g., 0.1% in dipropylene glycol): The profile is dominated by pleasant tropical, fruity, pineapple, and red fruit notes. The sulfur character is subdued, providing a juicy, ripe complexity that enhances the fruitiness.

-

At Higher Concentrations (e.g., 1.0%): The sulfurous character becomes more pronounced, introducing earthy, fatty, and waxy nuances alongside the tropical fruit notes.

-

In Taste (2.5 - 10 ppm): It imparts a mild sulfurous character with notes of overripe tropical fruit, pulpy notes, and subtle vegetative or cheesy undertones .

This profile makes it a powerful tool for building authentic pineapple, passion fruit, and other exotic fruit flavors where a simple ester profile would be one-dimensional. The sulfur note provides the "fresh-cut" or "ripe" authenticity that is often difficult to replicate.

Chemical Synthesis and Biosynthesis

Laboratory Synthesis: The Thia-Michael Addition

The most direct and common laboratory synthesis of Ethyl 3-(methylthio)butyrate is through a base-catalyzed conjugate addition (thia-Michael reaction) . This reaction involves the addition of a thiol nucleophile (methanethiol) to an α,β-unsaturated ester (ethyl crotonate). The thiolate anion, generated by a base, attacks the β-carbon of the ester, followed by protonation to yield the final thioether product.

Explanatory Protocol: Synthesis via Michael Addition

-

Catalyst Preparation: A catalytic amount of a strong base (e.g., sodium methoxide, 5 mol%) is dissolved in an anhydrous polar solvent (e.g., methanol or THF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon) at 0 °C. Causality: The base is required to deprotonate the thiol, forming the highly nucleophilic thiolate anion which is the active species in the reaction. An inert atmosphere prevents oxidation of the thiol.

-

Thiol Addition: Methanethiol (1.1 equivalents), either as a condensed gas or a solution, is slowly added to the basic solution. Causality: A slight excess of the thiol ensures complete consumption of the Michael acceptor (ethyl crotonate).

-

Acceptor Addition: Ethyl crotonate (1.0 equivalent) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours (e.g., 2-4 hours). Causality: Dropwise addition at a low temperature helps to control the exothermic nature of the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (ethyl crotonate) is consumed.

-

Workup: The reaction is quenched by the addition of a weak acid (e.g., saturated ammonium chloride solution). The organic layer is extracted with a suitable solvent (e.g., diethyl ether), washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure Ethyl 3-(methylthio)butyrate. Self-Validation: The purity of the final product can be confirmed by GC-MS and NMR spectroscopy, and its identity verified by comparing its mass spectrum and retention index with an authentic standard.

Putative Biosynthetic Pathway in Plants

In nature, particularly in tropical fruits like pineapple, the biosynthesis of Ethyl 3-(methylthio)butyrate is believed to originate from the metabolism of sulfur-containing amino acids, primarily methionine. A key intermediate is S-methylmethionine (SMM) , which plays a crucial role in sulfur transport within plants[6]. The pathway likely involves enzymatic transformations.

This proposed pathway involves:

-

Formation of Precursors: Methionine is converted into various intermediates, with the S-methylmethionine (SMM) cycle serving as a primary source of the methylthio- group[7]. Enzymatic action likely leads to the formation of precursors like 3-(methylthio)propionic acid.

-

Esterification: In the final step, an Alcohol Acyltransferase (AAT) enzyme, common in fruits for the formation of volatile esters, catalyzes the condensation of the acid precursor with ethanol (produced during ripening) to form the final flavor compound[8][9].

Stability and Degradation: Implications for Flavor Profile

The stability of Ethyl 3-(methylthio)butyrate is a critical factor in food processing and storage, as its degradation can lead to the formation of undesirable off-notes. The two primary points of reactivity are the thioether linkage and the ester group.

-

Oxidation: The sulfur atom in the thioether is susceptible to oxidation, especially in the presence of heat, light, or oxidizing agents. This typically occurs in two stages.

-

Sulfoxide Formation: The initial oxidation product is the corresponding sulfoxide. This transformation significantly alters the aroma profile, often introducing less desirable notes described as 'cabbage-like' or 'cooked vegetable'.

-

Sulfone Formation: Further oxidation leads to the sulfone, which is generally more stable and often odorless, resulting in a loss of the characteristic aroma.

-

-

Hydrolysis: Like all esters, Ethyl 3-(methylthio)butyrate can undergo hydrolysis, a reaction catalyzed by either acid or base[10][11]. This reaction cleaves the ester bond, yielding 3-(methylthio)butyric acid and ethanol . The resulting carboxylic acid possesses a significantly different and generally undesirable aroma, often described as 'cheesy' or 'sweaty', which can be a major off-note in a product. This is a critical consideration in low-pH beverages or during thermal processing.

Analytical and Sensory Evaluation Protocols

Characterizing and quantifying Ethyl 3-(methylthio)butyrate requires a combination of instrumental analysis and sensory evaluation.

Workflow for Instrumental and Sensory Analysis

Protocol: Quantification by HS-SPME-GC-MS

This protocol describes the quantification of Ethyl 3-(methylthio)butyrate in a liquid matrix (e.g., a beverage).

-

Sample Preparation:

-

Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

-

Add 1.5 g of sodium chloride (NaCl). Causality: Salting-out increases the volatility of the analyte by decreasing its solubility in the aqueous phase, thereby increasing its concentration in the headspace for more sensitive detection[12].

-

Add a known concentration of an appropriate internal standard (e.g., deuterated Ethyl 3-(methylthio)butyrate or a structurally similar compound like ethyl 3-(ethylthio)butyrate). Causality: An internal standard corrects for variations in extraction efficiency and injection volume, ensuring accurate quantification.

-

Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in an autosampler tray with an agitator and heater.

-

Equilibrate the sample at a controlled temperature (e.g., 40 °C) for 15 minutes with agitation. Causality: This step allows the volatile compounds to partition from the liquid phase into the headspace and reach equilibrium.

-

Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined time (e.g., 30 minutes) at the same temperature. Causality: The fiber coating adsorbs the volatile analytes from the headspace. The choice of fiber is critical for efficiently trapping compounds of intermediate polarity and volatility.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately transfer the fiber to the heated GC inlet (e.g., 250 °C) for thermal desorption (e.g., 5 minutes) in splitless mode.

-

Separation: Use a suitable capillary column (e.g., a mid-polarity column like DB-WAX or DB-1701) to separate the compounds. A typical temperature program might be: hold at 40 °C for 3 min, ramp to 240 °C at 5 °C/min, and hold for 5 min. Causality: The temperature program is optimized to separate the target analyte from other matrix components, ensuring a clean signal.

-

Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for Ethyl 3-(methylthio)butyrate (e.g., m/z 162, 103, 88, 61) and the internal standard for maximum sensitivity and selectivity.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations of Ethyl 3-(methylthio)butyrate with the same fixed concentration of the internal standard.

-

Calculate the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Self-Validation: The system is validated by analyzing quality control samples at low, medium, and high concentrations to ensure accuracy and precision.

-

Protocol: Sensory Characterization by GC-Olfactometry (AEDA)

Gas Chromatography-Olfactometry (GC-O) links the chemical information from the GC with human sensory perception. Aroma Extract Dilution Analysis (AEDA) is a powerful GC-O technique to determine the most potent odorants in a sample.

-

Aroma Extraction: Concentrate the volatile fraction from a large sample volume (e.g., 500 mL) using a method like Solvent Assisted Flavor Evaporation (SAFE) to obtain a representative aroma extract without thermal artifacts.

-

Serial Dilution: Create a dilution series of the aroma extract using an appropriate solvent (e.g., 1:1 pentane:diethyl ether). Typical dilutions might be 1:2, 1:4, 1:8, 1:16, and so on.

-

GC-O Analysis:

-

Inject the most concentrated extract into the GC system, which is equipped with an effluent splitter that directs a portion of the column outflow to the MS or FID detector and the other portion to a heated sniffing port.

-

A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and description of each odor perceived.

-

Repeat the analysis with progressively more dilute extracts. The process is stopped for a given odorant when it is no longer detected by the panelist.

-

-

Data Analysis:

-

The Flavor Dilution (FD) factor is determined for each aroma compound, corresponding to the highest dilution at which it was still detected[13].

-

Compounds with the highest FD factors are considered the most potent contributors to the overall aroma of the sample. Causality: AEDA provides a ranking of odorants based on their potency, helping to distinguish key "character-impact" compounds from those present at high concentrations but with little sensory significance.

-

The identity of the key odorants is confirmed by matching the retention time of the odor event with the peak from the MS detector and comparing with an authentic standard. Self-Validation: The use of multiple trained panelists and authentic chemical standards for odor confirmation ensures the reliability of the sensory data.

-

Conclusion

Ethyl 3-(methylthio)butyrate is a quintessential example of a high-impact flavor chemical where a sulfur component is not a defect but a defining feature of its desirable character. Its potent tropical fruit profile, modulated by a complex sulfurous background, provides a critical tool for creating authentic and impactful flavors. A comprehensive understanding of its synthesis, sensory properties, stability, and biosynthetic origins, as detailed in this guide, is essential for its effective and innovative application. The provided protocols offer a robust framework for its analysis and characterization, enabling researchers and developers to harness its full potential while controlling for potential degradation pathways that could compromise the final product quality.

References

-

FooDB. (2018). Showing Compound Ethyl 3-(methylthio)butyrate (FDB009374). Foodb.ca. [Link]

-

PubChem. (n.d.). Ethyl 3-(methylthio)butyrate. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. (n.d.). tropical 3-thiobutyrate ethyl 3-(methylthio)butyrate. Thegoodscentscompany.com. [Link]

-

D'Acampora Zellner, B., et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. MDPI. [Link]

-

Bourgis, F., et al. (1999). S-methylmethionine plays a major role in phloem sulfur transport and is synthesized by a novel type of methyltransferase. PubMed. [Link]

-

Plutowska, B., & Wardencki, W. (2008). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. [Link]

-

Cannon, R. J., & Ho, C.-T. (2018). Volatile sulfur compounds in tropical fruits. PubMed. [Link]

-

Ho, C.-T., & Chen, Q. (Eds.). (1994). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. [Link]

-

Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. [Link]

-

Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. [Link]

-

Byrro, R. M. D., et al. (2021). A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis. National Institutes of Health. [Link]

-

Liu, R.-S., et al. (2013). Metabolism of L-methionine linked to the biosynthesis of volatile organic sulfur-containing compounds during the submerged fermentation of Tuber melanosporum. PubMed. [Link]

-

Booker, S. J. (2017). The Biosynthesis of Thiol- and Thioether-containing Cofactors and Secondary Metabolites Catalyzed by Radical S-Adenosylmethionine Enzymes. PMC. [Link]

-

Beekwilder, J., et al. (2004). Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana. PMC. [Link]

-

ResearchGate. (2019). Role of S-methylmethionine in the plant metabolism. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Showing Compound Ethyl 3-(methylthio)butyrate (FDB009374) - FooDB [foodb.ca]

- 4. Ethyl 3-(methylthio)butyrate | C7H14O2S | CID 22213645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The Biosynthesis of Thiol- and Thioether-containing Cofactors and Secondary Metabolites Catalyzed by Radical S-Adenosylmethionine Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]

- 13. A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 3-(methylthio)butyrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of ethyl 3-(methylthio)butyrate, a key organosulfur compound with applications in the flavor and fragrance industry and as a potential intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in process development, formulation, and analytical method design, this document synthesizes theoretical principles with practical experimental methodologies. It offers a detailed examination of the physicochemical properties of ethyl 3-(methylthio)butyrate, predicted solubility data in a range of common laboratory solvents, and robust, step-by-step protocols for experimental solubility determination. This guide is intended to be an essential resource for researchers and professionals requiring a deep understanding of the solubility behavior of this compound.

Introduction: Understanding Ethyl 3-(methylthio)butyrate

Ethyl 3-(methylthio)butyrate (C7H14O2S) is a fatty acid ester recognized for its characteristic sulfury and fruity aroma.[1][2] Its molecular structure, featuring an ester functional group and a thioether linkage, dictates its physicochemical properties and, consequently, its solubility in various media. A thorough understanding of its solubility is paramount for a variety of applications, from ensuring homogeneity in flavor formulations to designing efficient extraction and purification processes in synthetic chemistry.

This guide delves into the fundamental principles governing the solubility of ethyl 3-(methylthio)butyrate, providing both a theoretical framework and practical guidance for laboratory work.

Table 1: Physicochemical Properties of Ethyl 3-(methylthio)butyrate

| Property | Value | Source |

| Molecular Formula | C7H14O2S | [1][2] |

| Molecular Weight | 162.25 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sulfury, fruity | [1][2] |

| Density | 0.880-0.887 g/cm³ | [1] |

| Refractive Index | 1.462-1.468 | [1] |

| Predicted Water Solubility | 1.65 g/L | [3] |

| Predicted logP | 1.95 | [3] |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between solute and solvent molecules.[4][5] For a solution to form, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The key intermolecular forces at play include:

-

Dispersion Forces (van der Waals): Present in all molecules, arising from temporary fluctuations in electron density.

-

Dipole-Dipole Interactions: Occur between polar molecules with permanent dipoles.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (O, N, or F).

Ethyl 3-(methylthio)butyrate possesses a moderately polar ester group and a less polar thioether group, along with a nonpolar alkyl chain. This combination of functional groups results in a molecule of intermediate polarity, which dictates its solubility profile.

Hansen Solubility Parameters (HSP) as a Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4][6] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar interactions.

-

δH: Energy from hydrogen bonding.

Solubility Profile of Ethyl 3-(methylthio)butyrate

Based on its molecular structure and the "like dissolves like" principle, a qualitative and predicted quantitative solubility profile for ethyl 3-(methylthio)butyrate in various common laboratory solvents is presented below.

Table 2: Predicted and Qualitative Solubility of Ethyl 3-(methylthio)butyrate in Common Solvents

| Solvent | Solvent Class | Predicted Solubility | Qualitative Assessment | Rationale |

| Water | Polar Protic | Very Low (Predicted: 1.65 g/L[3]) | Very Slightly Soluble[1] | The nonpolar alkyl chain and thioether group outweigh the polarity of the ester group, leading to poor miscibility with the highly polar and hydrogen-bonded network of water. |

| Methanol | Polar Protic | High | Soluble | As an alcohol, it shares polarity with the ester group of the solute.[1] |

| Ethanol | Polar Protic | Very High | Soluble[1] | Similar to methanol, with a slightly longer alkyl chain that enhances interaction with the nonpolar parts of the solute. |

| Acetone | Polar Aprotic | Very High | Miscible (Predicted) | The polarity of the ketone group in acetone is compatible with the ester group of the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble (Predicted) | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules. |

| Hexane | Nonpolar | High | Miscible (Predicted) | The nonpolar nature of hexane will readily solvate the alkyl and thioether portions of the solute. |

| Toluene | Nonpolar (Aromatic) | Very High | Miscible (Predicted) | The aromatic ring of toluene provides favorable dispersion forces for interaction with the solute. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, well-defined experimental protocols are essential. The following sections detail the methodologies for both qualitative and quantitative determination of the solubility of ethyl 3-(methylthio)butyrate.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for ethyl 3-(methylthio)butyrate and all solvents used.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[7]

-

Ignition Sources: Keep away from open flames and other ignition sources, as some organic solvents are flammable.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]

Qualitative Assessment of Miscibility (Visual Method)

This method provides a rapid, preliminary assessment of whether ethyl 3-(methylthio)butyrate is miscible, partially miscible, or immiscible in a given solvent.

Methodology:

-

Preparation: To a clean, dry test tube, add approximately 2 mL of the chosen solvent.

-

Addition of Solute: Add 0.1 mL (approximately 2 drops) of ethyl 3-(methylthio)butyrate to the solvent.

-

Mixing: Gently agitate the test tube for 30 seconds.

-

Observation: Observe the mixture against a well-lit background.

-

Miscible: A single, clear liquid phase is observed.

-

Partially Miscible: The solution appears cloudy or forms an emulsion.

-

Immiscible: Two distinct liquid layers are visible.

-

-

Incremental Addition: If the initial amount dissolves, continue adding ethyl 3-(methylthio)butyrate in 0.1 mL increments, mixing after each addition, until saturation is reached (persistent cloudiness or phase separation) or a significant volume has been added, indicating high solubility.

Sources

- 1. Ethyl 3-(methylthio)butyrate | C7H14O2S | CID 22213645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Showing Compound Ethyl 3-(methylthio)butyrate (FDB009374) - FooDB [foodb.ca]

- 4. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. indenta.com [indenta.com]

A Toxicological Deep Dive: Evaluating the Safety Profile of Ethyl 3-(methylthio)butyrate

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive analysis of the available toxicological data for Ethyl 3-(methylthio)butyrate. This document synthesizes existing information, explains the scientific rationale behind safety assessments, and offers a transparent view of the data landscape for this compound.

Introduction: The Chemical and its Context

Ethyl 3-(methylthio)butyrate is a flavoring substance used in the food industry to impart savory and tropical fruit notes.[1][2][3] Its application in consumer products necessitates a thorough understanding of its toxicological profile to ensure human safety. This guide delves into the available safety data, acknowledging the areas where data is sparse and highlighting the scientific approaches used to address these gaps, such as read-across and the Threshold of Toxicological Concern (TTC).

Chemical Identity

| Property | Value | Source |

| Chemical Name | Ethyl 3-(methylthio)butyrate | [1] |

| Synonyms | Ethyl 3-(methylthio)butanoate, FEMA 3836 | [3][4] |

| CAS Number | 233665-96-8 | [4] |

| Molecular Formula | C7H14O2S | [1][4] |

| Molecular Weight | 162.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid with a sulfury, tropical fruit odor | [1][2][4] |

| Solubility | Very slightly soluble in water; soluble in alcohols and oils | [1][4] |

Hazard Identification and Classification

Based on aggregated data from notifications to the ECHA C&L Inventory, Ethyl 3-(methylthio)butyrate has been flagged with the following GHS hazard statements, although it is noted that it does not meet the criteria for these classifications in 50% of the reports[1]:

-

H302: Harmful if swallowed (Acute toxicity, oral) [1]

-

H315: Causes skin irritation [1]

-

H317: May cause an allergic skin reaction [1]

-

H319: Causes serious eye irritation [1]

This preliminary hazard identification underscores the importance of a more in-depth toxicological assessment.

Metabolic Considerations and Read-Across Approach

For the purpose of this guide, we will consider the toxicological data for two structurally related compounds: Ethyl Butyrate and Methyl Thiobutyrate .

Caption: Read-across approach for assessing the toxicology of Ethyl 3-(methylthio)butyrate.

Genotoxicity and Mutagenicity Assessment

A critical aspect of any toxicological evaluation is the assessment of a compound's potential to cause genetic damage. While direct studies on Ethyl 3-(methylthio)butyrate are lacking, data from related substances provide valuable insights.

Data from Structurally Related Compounds

| Compound | Assay | Results | Conclusion | Source |

| Ethyl Butyrate | Bacterial Reverse Mutation Assay (Ames Test) | Negative in S. typhimurium strains TA92, TA94, TA98, TA100, TA1535, and TA1537, with and without metabolic activation. | Not mutagenic | [5] |

| Ethyl Butyrate | In vitro Chromosome Aberration Study | Not clastogenic | Not clastogenic | [5] |

| Methyl Thiobutyrate | BlueScreen Assay | Negative for cytotoxicity and genotoxicity, with and without metabolic activation. | Not genotoxic | [6] |

| Methyl Thiobutyrate | Bacterial Reverse Mutation Assay (Ames Test) | Negative in S. typhimurium strains TA98, TA100, TA1535, TA1537 and E. coli strain WP2uvrA, with and without metabolic activation. | Not mutagenic | [6] |

| Methyl Thiobutyrate | In vitro Micronucleus Test | Negative | Not clastogenic | [6] |

Based on the consistently negative results for both an analogous ester (ethyl butyrate) and a thio-containing ester (methyl thiobutyrate), it can be reasonably inferred that Ethyl 3-(methylthio)butyrate is unlikely to be genotoxic.[5][6]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471

The Ames test is a widely accepted method for assessing the mutagenic potential of a chemical. The protocol described here is a generalized representation based on the principles of OECD Test Guideline 471.

Caption: Generalized workflow for the Bacterial Reverse Mutation (Ames) Test.

Step-by-Step Methodology:

-

Strain Selection: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are selected. These strains have mutations in the genes required for the synthesis of these amino acids, rendering them unable to grow on a medium lacking them.

-

Metabolic Activation: The test is conducted both with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenate. This is crucial as some substances only become mutagenic after being metabolized.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence and absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid (e.g., histidine).

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Colony Counting: Only bacteria that have undergone a reverse mutation to regain their ability to synthesize the essential amino acid will grow and form visible colonies. These revertant colonies are counted.

-

Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.

Repeated Dose Toxicity

There is no available data from repeated dose toxicity studies for Ethyl 3-(methylthio)butyrate. In such cases, the Threshold of Toxicological Concern (TTC) is a valuable risk assessment tool. The TTC is a pragmatic approach that establishes a human exposure threshold for chemicals below which there is a very low probability of an appreciable risk to human health.

For substances like Ethyl 3-(methylthio)butyrate, which are classified as Cramer Class I materials, the TTC for repeated dose toxicity is 30 µg/kg body weight/day.[6] The estimated dietary exposure to Ethyl 3-(methylthio)butyrate is significantly below this threshold, suggesting a low potential for adverse effects from repeated exposure at current usage levels.

For Ethyl Butyrate, a No Observed Adverse Effect Level (NOAEL) has been derived from a read-across study with propyl propionate, which was determined to be 205.33 mg/kg/day.[5]

Reproductive and Developmental Toxicity

Similar to repeated dose toxicity, there is a lack of specific data for Ethyl 3-(methylthio)butyrate regarding its potential for reproductive and developmental effects. The TTC approach is also applied here. The exposure to methyl thiobutyrate, a related compound, is below the TTC for reproductive toxicity for a Cramer Class I material, indicating a low concern.[6]

Conclusion and Expert Synthesis

While direct toxicological data for Ethyl 3-(methylthio)butyrate is limited, a comprehensive safety assessment can be constructed based on the available information and established scientific principles.

-

Genotoxicity: Based on robust negative data from structurally related compounds, Ethyl 3-(methylthio)butyrate is not expected to be genotoxic.[5][6]

-

Acute Toxicity: GHS classifications suggest a potential for acute oral toxicity, as well as skin and eye irritation.[1] These are hazard warnings that should be heeded in handling the pure substance, but the risk in diluted food applications is likely to be minimal.

-

Repeated Dose and Reproductive Toxicity: In the absence of specific studies, the Threshold of Toxicological Concern (TTC) provides a conservative and health-protective approach. The estimated dietary exposure to Ethyl 3-(methylthio)butyrate is well below the established TTCs for these endpoints, indicating a low level of concern.[6]

References

-

RIFM fragrance ingredient safety assessment, ethyl butyrate, CAS registry number 105-54-4. (2022). Food and Chemical Toxicology, 167. [Link]

-

RIFM fragrance ingredient safety assessment, methyl thiobutyrate, CAS Registry Number 2432-51-1. (2020). Food and Chemical Toxicology, 141. [Link]

-

Ethyl 3-(methylthio)butyrate | C7H14O2S | CID 22213645 - PubChem. [Link]

-

tropical 3-thiobutyrate ethyl 3-(methylthio)butyrate - The Good Scents Company. [Link]

-

ETHYL 3-(METHYLTHIO)BUTYRATE - Flavor Extract Manufacturers Association (FEMA). [Link]

-

Online Edition: "Specifications for Flavourings" - Food safety and quality: details. [Link]

-

Showing Compound Ethyl 3-(methylthio)butyrate (FDB009374) - FooDB. [Link]

Sources

- 1. Ethyl 3-(methylthio)butyrate | C7H14O2S | CID 22213645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tropical 3-thiobutyrate, 233665-96-8 [thegoodscentscompany.com]

- 3. Showing Compound Ethyl 3-(methylthio)butyrate (FDB009374) - FooDB [foodb.ca]

- 4. Food safety and quality: details [fao.org]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. femaflavor.org [femaflavor.org]

Navigating the Thermal Landscape of Ethyl 3-(methylthio)butyrate: A Technical Guide to Stability and Degradation

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Charting Unexplored Territory

Ethyl 3-(methylthio)butyrate, a molecule of interest in various chemical and pharmaceutical contexts, presents a knowledge gap concerning its behavior under thermal stress. To date, a comprehensive, publicly available study on the thermal stability and degradation profile of this specific thioether ester is not available. This guide, therefore, serves as a pioneering document, offering a predictive framework based on established chemical principles and data from analogous structures. It is designed not as a definitive summary of existing data, but as a technical roadmap for researchers embarking on the empirical investigation of this compound. Our objective is to equip scientists with the foundational knowledge and detailed experimental methodologies required to thoroughly characterize the thermal properties of Ethyl 3-(methylthio)butyrate.

Section 1: Theoretical Framework for Thermal Degradation

The molecular architecture of Ethyl 3-(methylthio)butyrate incorporates two key functional groups: an ethyl ester and a methyl thioether. The thermal lability of the molecule will be dictated by the weakest bonds and the most kinetically and thermodynamically favorable decomposition pathways associated with these functionalities.

The Ester Moiety: A Bastion of Stability

Aliphatic esters, such as ethyl butyrate, are generally characterized by their considerable thermal stability. The decomposition of simple esters typically requires high temperatures, often in excess of 400°C. For instance, ethyl butyrate has a reported decomposition temperature of 463°C. The primary thermal degradation pathway for esters lacking a β-hydrogen on the alkyl group of the acid is homolytic cleavage of the C-O or C-C bonds at very high temperatures. However, for esters with β-hydrogens in the alcohol moiety, a well-established pathway is the ester pyrolysis reaction (Ester Elimination) , which proceeds via a cyclic transition state to yield an alkene and a carboxylic acid. Given that the ethyl group in Ethyl 3-(methylthio)butyrate possesses β-hydrogens, this pathway is a theoretical possibility, although it typically requires temperatures upwards of 400-500°C.

The Thioether Linkage: The Likely Point of Thermal Failure

In contrast to the robust ester group, the thioether linkage represents a more probable site for thermal degradation. The Carbon-Sulfur (C-S) bond is generally weaker than Carbon-Carbon (C-C) and Carbon-Oxygen (C-O) bonds, making it more susceptible to homolytic cleavage at elevated temperatures. Studies on the pyrolysis of thioesters and related sulfur compounds indicate decomposition initiation at temperatures above 220°C[1]. The thermal decomposition of ethanethiol, a simple thiol, demonstrates several key pathways that can be extrapolated to the thioether in our molecule of interest[2]:

-

Homolytic C-S Bond Cleavage: This is a primary pathway, leading to the formation of radical species.

-

Elimination Reactions: The presence of hydrogens on the carbon atoms adjacent to the sulfur can facilitate the elimination of small molecules.

Based on these principles, we can postulate the primary thermal degradation pathways for Ethyl 3-(methylthio)butyrate.

Postulated Degradation Pathways

The following pathways are proposed as the most probable routes for the thermal decomposition of Ethyl 3-(methylthio)butyrate, particularly in an inert atmosphere.

-

Pathway A: C-S Bond Fission

-

Homolytic cleavage of the S-CH₃ bond to yield a thiyl radical and a methyl radical.

-

Homolytic cleavage of the C-S bond at the 3-position of the butyrate chain to form a carbon-centered radical and a methylthiyl radical (•SCH₃).

-

-

Pathway B: Elimination of Methanethiol

-

A concerted or stepwise elimination of methanethiol (CH₃SH) from the butyrate backbone, leading to the formation of ethyl crotonate or related unsaturated esters. This is analogous to the elimination of H₂S from thiols[2].

-

-

Pathway C: Intramolecular Rearrangement

-

At higher temperatures, more complex rearrangements could occur, potentially leading to the formation of cyclic sulfur compounds like thiophenes, as has been observed in the thermolysis of other sulfur-containing organic molecules[3].

-

The relative prominence of these pathways will be dependent on factors such as temperature, heating rate, and the presence of any catalytic impurities.

Caption: Proposed major thermal degradation pathways for Ethyl 3-(methylthio)butyrate.

Section 2: A Practical Guide to Experimental Verification

To empirically determine the thermal stability and degradation profile of Ethyl 3-(methylthio)butyrate, a multi-faceted analytical approach is essential. The following section outlines a comprehensive experimental workflow.

Initial Assessment of Thermal Stability: Thermogravimetric Analysis (TGA)

TGA is the cornerstone for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere[4].

Experimental Protocol for TGA:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. A clean, inert sample pan (platinum or alumina) should be used[5].

-

Sample Preparation: Place a small, accurately weighed sample of Ethyl 3-(methylthio)butyrate (typically 5-10 mg) into the TGA pan. For liquid samples, a hermetic pan with a pinhole lid is recommended to control evaporation[6].

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its boiling point (e.g., 30°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 600°C)[7].

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

-

Characterization of Thermal Transitions: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information on thermal events such as melting, boiling, and decomposition.

Experimental Protocol for DSC:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Sample Preparation: Seal a small, accurately weighed sample (2-5 mg) of Ethyl 3-(methylthio)butyrate in a hermetic aluminum pan. An empty, sealed hermetic pan should be used as a reference.

-

Atmosphere: Maintain an inert atmosphere (nitrogen or argon) with a constant purge rate.

-

Temperature Program: Use a similar temperature program as in the TGA analysis, covering the range of interest.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks corresponding to melting and boiling.

-

Exothermic peaks may indicate decomposition or other chemical reactions. Correlate these with the mass loss events observed in the TGA.

-

Identification of Degradation Products: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition[8]. The sample is rapidly heated to a specific temperature in the pyrolyzer, and the resulting fragments are separated by GC and identified by MS[9].

Experimental Protocol for Py-GC-MS:

-

Sample Preparation: A small amount of Ethyl 3-(methylthio)butyrate (in the microgram range) is loaded into a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a series of temperatures determined from the TGA data (e.g., just above Tonset and at the peak decomposition temperatures).

-

GC Separation: The pyrolysis products are swept into a GC column with a suitable stationary phase for separating a range of volatile and semi-volatile organic compounds. A temperature-programmed GC run is used to elute the compounds.

-

MS Detection and Identification: The separated compounds are introduced into a mass spectrometer. The resulting mass spectra are compared with spectral libraries (e.g., NIST) to identify the degradation products.

-

Data Interpretation: By analyzing the products formed at different pyrolysis temperatures, a detailed picture of the degradation mechanism can be constructed.

Caption: A comprehensive experimental workflow for the thermal analysis of Ethyl 3-(methylthio)butyrate.

Section 3: Data Presentation and Interpretation

To facilitate a clear understanding and comparison of the experimental results, all quantitative data should be summarized in a structured format.

Table 1: Summary of Thermal Analysis Data (Hypothetical Data)

| Parameter | Value | Method |

| Onset Decomposition Temp. (Tonset) | e.g., 235 °C | TGA (10°C/min, N₂) |

| Temp. of Max. Decomposition Rate | e.g., 255 °C | DTG |

| Residual Mass at 600°C | e.g., < 1% | TGA |

| Melting Point | e.g., -50 °C | DSC |

| Boiling Point | e.g., 210 °C | DSC |

| Decomposition Enthalpy | e.g., -150 J/g | DSC |

Table 2: Identified Degradation Products via Py-GC-MS (Hypothetical Data at 250°C)

| Retention Time (min) | Identified Compound | Proposed Origin |

| e.g., 3.5 | Methanethiol | Pathway B |

| e.g., 5.2 | Ethyl Crotonate | Pathway B |

| e.g., 7.8 | Methyl Radical Adducts | Pathway A |

| e.g., 9.1 | Thiophene | Pathway C |

Conclusion: A Call for Empirical Exploration

This technical guide provides a robust theoretical and practical framework for investigating the thermal stability and degradation of Ethyl 3-(methylthio)butyrate. While the absence of direct experimental data necessitates a predictive approach, the proposed degradation pathways, rooted in the established chemistry of esters and thioethers, offer a solid starting point for research. The detailed experimental protocols for TGA, DSC, and Py-GC-MS provide a clear and actionable plan for scientists to generate the empirical data needed to validate and refine these hypotheses. It is through such rigorous experimental inquiry that the thermal landscape of this important molecule will be fully mapped, providing critical knowledge for its safe and effective application in research and development.

References

-

Molecular rearrangements. III. Thermal decomposition of some selected thioesters. Canadian Science Publishing. Available at: [Link]

-

Analysis of pyrolysis component variations in three azo compounds using headspace gas chromatography-mass spectrometry (HS-GC-MS). Analytical Methods (RSC Publishing). Available at: [Link]

-

Pyrolysis of unsymmetrical dialkyl sulfoxides. Rates of alkene formation and composition of the gaseous products. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Effect of temperature on methyl and ethyl butyrate biosynthesis. ResearchGate. Available at: [Link]

-

Protocol Thermogravimetric Analysis (TGA). EPFL. Available at: [Link]

-

Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts' Performance under Ultrasonic Irradiation. PubMed Central. Available at: [Link]

-

Pyrolysis-GC/MS differentiates polyesters and detects additives for improved monitoring of textile labeling accuracy and plastic pollution. ResearchGate. Available at: [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. Available at: [Link]

-

Theoretical Study of the thermal decomposition of primary thiols on th. Taylor & Francis eBooks. Available at: [Link]

-

Pyrolysis GCMS The Power of Mass Spectrometry for Unveiling Plastic Contamination in the Environment. YouTube. Available at: [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. Available at: [Link]

-

Formation of dialkylthiophenes by thermolysis of di(1-alkenyl) disulfides and alkyl 1-propenyl disulfides. ResearchGate. Available at: [Link]

-

Ethyl butyrate. Wikipedia. Available at: [Link]

-

Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. Semantic Scholar. Available at: [Link]

-

Phenol. Wikipedia. Available at: [Link]

-

ETHYL BUTYRATE. Ataman Kimya. Available at: [Link]

-

3.6. Thermogravimetric Analysis (TGA). Bio-protocol. Available at: [Link]

-

Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

-

Computational studies on the Reactions of Thiols, Sulfides and Disulfides with Hydroperoxides. Relevance for Jet Fuel. White Rose Research Online. Available at: [Link]

-

Hydrogen peroxide. Wikipedia. Available at: [Link]

-

Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. LCGC International. Available at: [Link]

-

Ethyl butyrate. PubChem. Available at: [Link]

-

Back to Basics: Thermogravimetric Analysis (TGA). YouTube. Available at: [Link]

-

13.8 Sulfides. Organic Chemistry. YouTube. Available at: [Link]

-

Thermal Decomposition Mechanism for Ethanethiol. PMC - NIH. Available at: [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. epfl.ch [epfl.ch]

- 6. tainstruments.com [tainstruments.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to Ethyl 3-(methylthio)butyrate: From Discovery to Synthesis

Introduction

Ethyl 3-(methylthio)butyrate, systematically known as ethyl 3-(methylsulfanyl)butanoate, is a sulfur-containing ester that has garnered significant interest in the fields of flavor and fragrance chemistry. Its unique organoleptic profile, characterized by tropical, fruity, and sulfurous notes, makes it a valuable component in the formulation of various food and beverage flavorings. This technical guide provides a comprehensive overview of Ethyl 3-(methylthio)butyrate, with a focus on its historical context, synthesis, chemical properties, and applications, tailored for researchers, scientists, and professionals in drug development and chemical industries.

Physicochemical Properties and Characterization

Ethyl 3-(methylthio)butyrate is a colorless to pale yellow liquid with a distinct odor. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂S | [1] |

| Molecular Weight | 162.25 g/mol | [1] |

| Density | 0.880-0.887 g/cm³ | [1] |

| Boiling Point | Not available | |

| Refractive Index | 1.462-1.468 | [1] |

| Solubility | Very slightly soluble in water; soluble in alcohols and oils | [1] |

| FEMA Number | 3836 | [2] |

Historical Perspective and First Synthesis

The causality behind this experimental choice lies in the inherent reactivity of the reactants. Methyl mercaptan, a nucleophilic thiol, readily attacks the electrophilic β-carbon of ethyl crotonate, which is activated by the electron-withdrawing ester group. This conjugate addition is a highly efficient and atom-economical method for constructing the target molecule.

Reaction Mechanism: Michael Addition

The reaction proceeds via a nucleophilic attack of the thiolate ion on the β-carbon of the α,β-unsaturated ester, followed by protonation of the resulting enolate.

Caption: Mechanism of Michael Addition for Ethyl 3-(methylthio)butyrate Synthesis.

Experimental Protocol: A Classic Synthesis

The following protocol describes a representative procedure for the synthesis of Ethyl 3-(methylthio)butyrate via the Michael addition of methyl mercaptan to ethyl crotonate. This protocol is designed to be a self-validating system, with clear steps for reaction, workup, and purification.

Materials and Equipment

-

Methyl mercaptan (or a suitable precursor like sodium thiomethoxide)

-

Ethyl crotonate

-

A basic catalyst (e.g., sodium methoxide, triethylamine)

-

Anhydrous solvent (e.g., ethanol, methanol)

-

Round-bottom flask with a magnetic stirrer

-

Condenser

-

Dropping funnel

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Distillation apparatus

Step-by-Step Methodology

-

Reaction Setup: In a well-ventilated fume hood, a solution of ethyl crotonate in the chosen anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Catalyst Addition: A catalytic amount of a suitable base is added to the reaction mixture.

-

Thiol Addition: Methyl mercaptan is slowly added to the reaction mixture via a dropping funnel. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

-

Workup: Upon completion, the reaction mixture is quenched with a dilute acid (e.g., HCl) to neutralize the catalyst. The mixture is then extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to obtain pure Ethyl 3-(methylthio)butyrate.

Sources

Methodological & Application

Quantifying Ethyl 3-(methylthio)butyrate in Food and Beverage Samples: An Application Guide

Introduction: The Subtle Art of Flavor Quantification

Ethyl 3-(methylthio)butyrate is a volatile sulfur-containing ester that plays a significant role in the aroma profile of various foods and beverages. Characterized by its tropical, fruity, and sometimes sulfury notes, its presence, even at trace levels, can significantly impact the consumer's sensory experience.[1] Accurate quantification of this compound is crucial for quality control, product development, and authenticity assessment in the food and beverage industry. This application note provides a comprehensive guide for researchers, scientists, and quality control professionals on the robust and reliable quantification of ethyl 3-(methylthio)butyrate. We will delve into the rationale behind method selection, provide detailed protocols for sample preparation and instrumental analysis, and establish a framework for method validation to ensure data integrity.

Chemical Profile of Ethyl 3-(methylthio)butyrate:

| Property | Value | Source |

| Chemical Formula | C7H14O2S | [2] |

| Molecular Weight | 162.25 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Tropical fruity, red fruit, pineapple with sulfurous nuances | [1] |

| Boiling Point | 196-197 °C at 760 mmHg | |

| Solubility | Very slightly soluble in water; soluble in alcohols and oils | [3] |

| CAS Number | 233665-96-8 | [2] |

The Analytical Challenge: Navigating Complex Matrices

Food and beverage samples are inherently complex, containing a wide array of volatile and non-volatile components that can interfere with the analysis of trace-level flavor compounds. The primary challenges in quantifying ethyl 3-(methylthio)butyrate include its volatility, potential for thermal degradation, and the presence of matrix effects from sugars, proteins, and other constituents that can suppress or enhance the analytical signal. Therefore, a carefully designed analytical workflow is paramount.

Visualizing the Workflow: From Sample to Result

The following diagram illustrates the comprehensive workflow for the quantification of ethyl 3-(methylthio)butyrate in food and beverage samples.

Caption: A comprehensive workflow for the quantification of Ethyl 3-(methylthio)butyrate.

Part 1: Sample Preparation - The Foundation of Accurate Analysis

The choice of sample preparation technique is critical and depends on the sample matrix, the expected concentration of the analyte, and the desired sample throughput. For volatile compounds like ethyl 3-(methylthio)butyrate, headspace techniques are often preferred as they minimize matrix interference.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)